Cas no 24994-04-5 (5-(4-Methylphenyl)-1H-tetrazole)

5-(4-Methylphenyl)-1H-tetrazole 化学的及び物理的性質
名前と識別子
-
- 5-p-Methylphenyl-1H-Tetrazole
- 5-(4-Methylphenyl)-1H-tetrazole
- 5-(p-Tolyl)-1H-tetrazole
- 5-P-Tolyl-1H-Tetrazole
- 5-(4-methylphenyl)-2H-tetrazole
- 5-(4'-METHYLPHENYL)-1H-TETRAZOLE
- 5-(4-Methylphenyl)-2H-1,2,3,4-tetraazole
- 5-p-methylphenyltetrazole
- 5-P-Tolyl-2H-Tetrazole
- 1H-Tetrazole,5-(4-methylphenyl)- (9CI)
- 1H-Tetrazole, 5-p-tolyl- (8CI)
- 5-(4-Methylphenyl)-1,2,3,4-tetrazole
- 5-(4-Methylphenyl)tetrazole
- 5-(4-Tolyl)-1H-tetrazole
- 5-(p-Methylphenyl)tetrazole
- 5-p-Tolyltetrazole
- NSC141938
- p-(Tetrazol-5-yl)toluene
- 5-(p-tolyl)-2H-tetrazole
- 5-(4-methylphenyl)-2H-1,2,3,4-tetrazole
- MLS000098927
- BCCJIAZPYBJASR-UHFFFAOYSA-N
- 2H-Tetrazole, 5-(4-methylphenyl)-
- SMR000063542
- 4-tolyl tetrazole
- methylphenyltetraazole
- 5-p-tolyl tetrazole
- PubChem9172
- 5-(p-Tolyl)(1H)tetrazole
- HMS2383J19
- 4-(4-methylphenyl)-1,2,3,5-(1H)-tetrazole
- CCG-50054
- AKOS000296813
- CS-0095741
- J-516387
- Q27198948
- 5-(4-Tolyl)tetrazole
- AC-7603
- A817594
- SR-01000605077-2
- 11T-0833
- MFCD01318164
- BCCJIAZPYBJASR-UHFFFAOYSA-
- J-015767
- AKOS000297148
- 5-(4-Methylphenyl)-1H-tetrazole, 97%
- Maybridge3_005266
- 5-(p-Tolyl)-1H-tetrazole;5-(4-Methylphenyl)-1H-tetrazole
- FT-0619907
- SCHEMBL184092
- F17103
- Z3219950726
- HMS1445P08
- 5-(4-Methylphenyl)-1H-tetraazole #
- 5-(4-methylphenyl)-1,2,3,4-tetraazole
- T2486
- MFCD00277902
- 24994-04-5
- cid_285164
- NSC 141938
- AB05911
- AM9930
- NSC-141938
- FT-0619663
- CHEMBL1567531
- FT-0619664
- EN300-17710
- InChI=1/C8H8N4/c1-6-2-4-7(5-3-6)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12)
- CHEBI:116179
- DTXSID70301238
- IDI1_016653
- 5-(4-methylphenyl)-1H-1,2,3,4-tetrazole
- BDBM71709
- STL169565
-
- MDL: MFCD01318164
- インチ: 1S/C8H8N4/c1-6-2-4-7(5-3-6)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12)
- InChIKey: BCCJIAZPYBJASR-UHFFFAOYSA-N
- ほほえんだ: N1=C(C2C([H])=C([H])C(C([H])([H])[H])=C([H])C=2[H])N=NN1[H]
- BRN: 131226
計算された属性
- せいみつぶんしりょう: 160.07500
- どういたいしつりょう: 160.074896
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 54.5
- 互変異性体の数: 2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 1.241
- ゆうかいてん: 248°C(lit.)
- ふってん: 260°C
- フラッシュポイント: 159.1 °C
- PSA: 54.46000
- LogP: 1.17510
- ようかいせい: 未確定
5-(4-Methylphenyl)-1H-tetrazole セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- セキュリティ用語:S26;S36
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
- ちょぞうじょうけん:Store at room temperature
5-(4-Methylphenyl)-1H-tetrazole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-(4-Methylphenyl)-1H-tetrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2486-5G |
5-(p-Tolyl)-1H-tetrazole |
24994-04-5 | >98.0%(T)(HPLC) | 5g |
¥390.00 | 2024-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M93350-1g |
5-(4-methylphenyl)-2H-tetrazole |
24994-04-5 | 1g |
¥168.0 | 2021-09-08 | ||
Enamine | EN300-17710-0.5g |
5-(4-methylphenyl)-1H-1,2,3,4-tetrazole |
24994-04-5 | 95% | 0.5g |
$27.0 | 2023-09-20 | |
Apollo Scientific | OR14403-1g |
5-(4-Methylphenyl)-2H-tetrazole |
24994-04-5 | 1g |
£11.00 | 2024-05-25 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160650-1g |
5-(4-Methylphenyl)-1H-tetrazole |
24994-04-5 | >98.0%(HPLC) | 1g |
¥147.90 | 2023-09-01 | |
Chemenu | CM195468-100g |
5-(4-Methylphenyl)-2H-1,2,3,4-tetraazole |
24994-04-5 | 95% | 100g |
$423 | 2021-08-05 | |
Alichem | A019138945-100g |
5-(p-Tolyl)-1H-tetrazole |
24994-04-5 | 95% | 100g |
$465.56 | 2023-09-02 | |
abcr | AB157040-25 g |
5-(4-Methylphenyl)-2H-1,2,3,4-tetraazole, 95%; . |
24994-04-5 | 95% | 25 g |
€321.00 | 2023-07-20 | |
Enamine | EN300-17710-0.05g |
5-(4-methylphenyl)-1H-1,2,3,4-tetrazole |
24994-04-5 | 95% | 0.05g |
$19.0 | 2023-09-20 | |
Chemenu | CM195468-25g |
5-(4-Methylphenyl)-2H-1,2,3,4-tetraazole |
24994-04-5 | 95% | 25g |
$392 | 2024-07-28 |
5-(4-Methylphenyl)-1H-tetrazole 関連文献
-
Ruiping Deng,Leijiao Li,Mingxing Song,Shuna Zhao,Liang Zhou,Shuang Yao CrystEngComm 2016 18 4382
-
Mahesh K. Lakshman,Prasanna K. Vuram Chem. Sci. 2017 8 5845
-
Abdul Hameed,Syed Abid Ali,Ali Anus Khan,Syed Tarique Moin,Khalid Mohammed Khan,Jamshed Hashim,Fatima Zehra Basha,Muhammad Imran Malik RSC Adv. 2014 4 64128
-
Ruiping Deng,Leijiao Li,Mingxing Song,Shuna Zhao,Liang Zhou,Shuang Yao CrystEngComm 2016 18 4382
5-(4-Methylphenyl)-1H-tetrazoleに関する追加情報
Exploring the Properties and Applications of 5-(4-Methylphenyl)-1H-Tetrazole (CAS No. 24994-04-5)
5-(4-Methylphenyl)-1H-tetrazole, also known by its CAS registry number CAS No. 24994-04-5, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the tetrazole family, which is a class of nitrogen-rich heterocyclic compounds. The presence of the methyl group at the para position of the phenyl ring introduces unique electronic and structural properties, making it a valuable material for numerous applications.
The molecular structure of 5-(4-Methylphenyl)-1H-tetrazole consists of a tetrazole ring fused with a phenyl group substituted with a methyl group. This arrangement imparts high thermal stability and excellent chemical reactivity, which are critical for its use in various industrial and research settings. Recent studies have highlighted its potential as a building block for advanced materials, including coordination polymers and metal-organic frameworks (MOFs). These materials are widely used in gas storage, catalysis, and sensing technologies due to their high surface area and tunable pore structures.
In terms of synthesis, 5-(4-Methylphenyl)-1H-tetrazole can be prepared through various methods, including the reaction of sodium azide with appropriate alkyl halides or via cyclization reactions involving diazodicarboxylate esters. The choice of synthesis method depends on the desired purity, yield, and scalability. Researchers have recently explored green chemistry approaches to synthesize this compound, emphasizing the use of eco-friendly solvents and catalysts to minimize environmental impact.
The physical properties of CAS No. 24994-04-5 include a melting point of approximately 230°C and a solubility profile that makes it suitable for both organic and aqueous environments. These properties make it an ideal candidate for applications in pharmaceuticals, where it can serve as an intermediate in drug synthesis or as a component in drug delivery systems. Additionally, its ability to coordinate with metal ions has led to its use in designing novel catalysts for organic transformations.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 5-(4-Methylphenyl)-1H-tetrazole. Density functional theory (DFT) calculations have revealed that the compound exhibits strong π-conjugation effects due to the phenyl group, enhancing its ability to participate in electron transfer processes. This understanding has paved the way for its application in electrochemical devices, such as supercapacitors and batteries, where efficient charge storage is crucial.
In conclusion, 5-(4-Methylphenyl)-1H-tetrazole (CAS No. 24994-04-5) is a multifaceted compound with promising potential across diverse scientific domains. Its unique chemical structure, combined with recent breakthroughs in synthesis and application development, positions it as a key material for future innovations in chemistry and materials science.
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